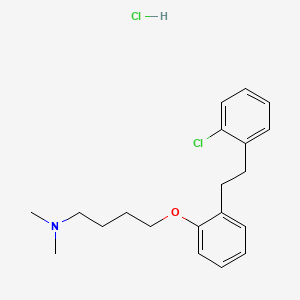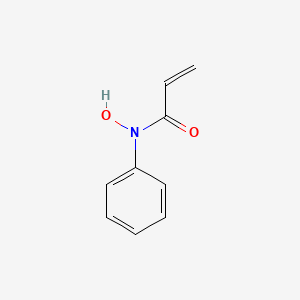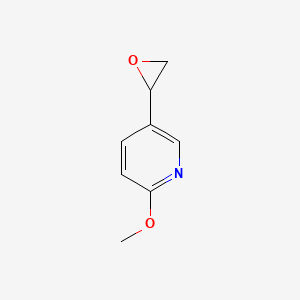
2-methoxy-5-(oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a methoxy group at the 2-position and an oxiranyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an epoxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxypyridine
Reagent: Epoxide (such as ethylene oxide)
Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Procedure: The 2-methoxypyridine is treated with the epoxide in the presence of the base, leading to the formation of the oxiranyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxiranyl group to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Diols
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxiranyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridine: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Substitution at the 3-position instead of the 2-position, leading to different reactivity and properties.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.
Uniqueness
2-methoxy-5-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and oxiranyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2-methoxy-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3 |
InChI-Schlüssel |
BUKBZLOAGUMKLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)
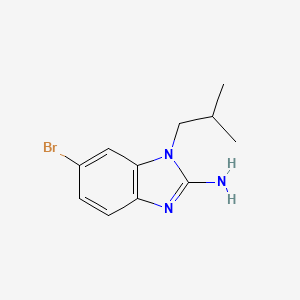
![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)
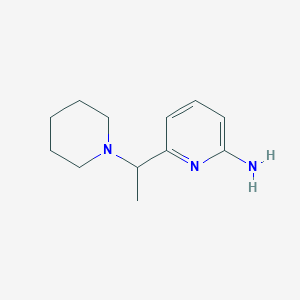
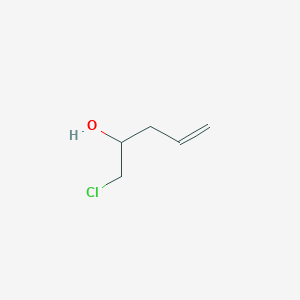
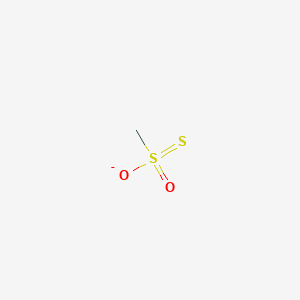
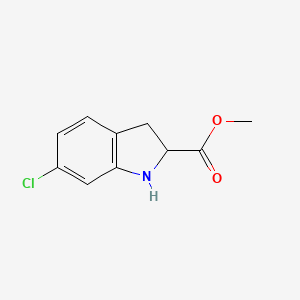
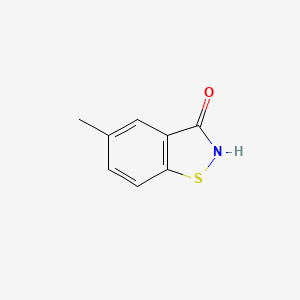
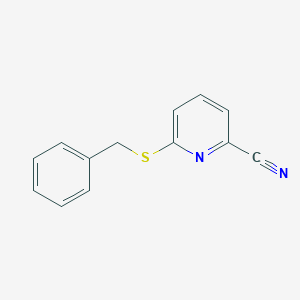
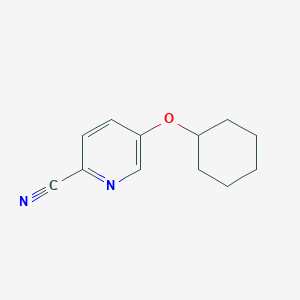
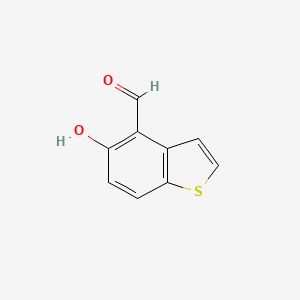
![5-Hydroxy-2-methyloctahydrocyclopenta[c]pyrrole](/img/structure/B8625980.png)
